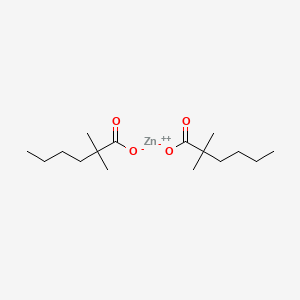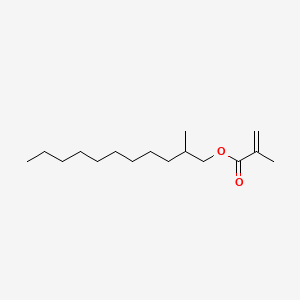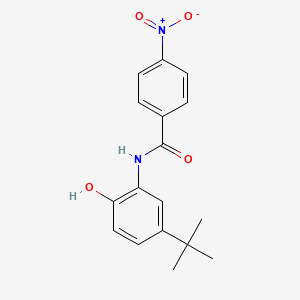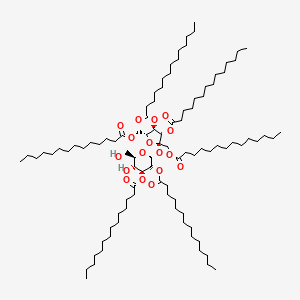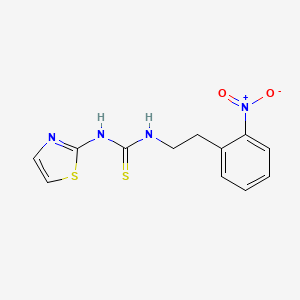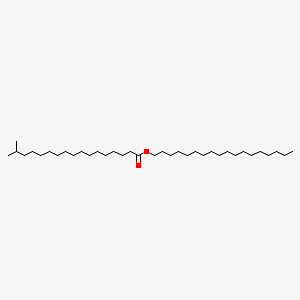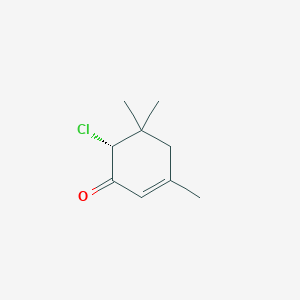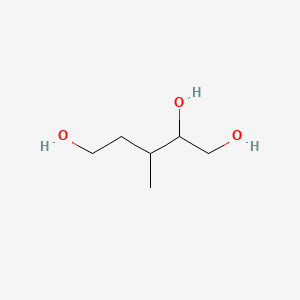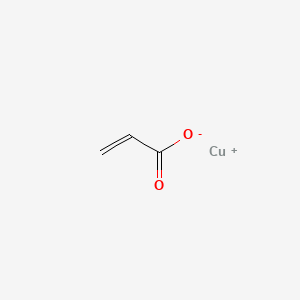
Lead hydroxide phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead hydroxide phosphate is an inorganic compound with the chemical formula Pb₃(PO₄)₂·Pb(OH)₂. It is a white, crystalline solid that is insoluble in water but soluble in nitric acid and fused alkali metal hydroxides. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead hydroxide phosphate can be synthesized by reacting lead(II) hydroxide with orthophosphoric acid. The reaction is as follows: [ 3Pb(OH)_2 + 2H_3PO_4 \rightarrow Pb_3(PO_4)_2 + 6H_2O ] This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, this compound is produced by mixing lead(II) nitrate with sodium phosphate in an aqueous solution. The resulting precipitate is then filtered, washed, and dried to obtain the final product. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Lead hydroxide phosphate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate or chloride ions, it forms insoluble lead sulfate or lead chloride.
Acid-Base Reactions: It reacts with strong acids like nitric acid to form soluble lead nitrate and phosphoric acid.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like hydrogen gas under high temperatures.
Substitution: It undergoes substitution reactions with halides to form lead halides.
Major Products Formed:
Lead Sulfate (PbSO₄): Formed when reacting with sulfuric acid.
Lead Chloride (PbCl₂): Formed when reacting with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Lead hydroxide phosphate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for other lead compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of lead toxicity.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of pigments, ceramics, and as a stabilizer in plastics.
Wirkmechanismus
The mechanism by which lead hydroxide phosphate exerts its effects involves the interaction with biological molecules and cellular components. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, cellular damage, and interference with cellular signaling pathways. The compound’s toxicity is primarily due to the lead ions it releases, which can accumulate in tissues and organs, causing various health issues .
Vergleich Mit ähnlichen Verbindungen
Lead(II) Phosphate (Pb₃(PO₄)₂): Similar in composition but lacks the hydroxide component.
Lead(II) Chloride (PbCl₂): A lead compound that forms under different conditions and has distinct properties.
Lead(II) Sulfate (PbSO₄): Another lead compound with different solubility and reactivity characteristics.
Uniqueness: Lead hydroxide phosphate is unique due to its specific chemical structure, which includes both phosphate and hydroxide groups. This gives it distinct properties and reactivity compared to other lead compounds. Its ability to participate in both acid-base and precipitation reactions makes it versatile for various applications.
Eigenschaften
CAS-Nummer |
12207-55-5 |
|---|---|
Molekularformel |
HO5PPb2 |
Molekulargewicht |
5.3e+02 g/mol |
IUPAC-Name |
lead(2+);hydroxide;phosphate |
InChI |
InChI=1S/H3O4P.H2O.2Pb/c1-5(2,3)4;;;/h(H3,1,2,3,4);1H2;;/q;;2*+2/p-4 |
InChI-Schlüssel |
RVSFRSNANSEBKV-UHFFFAOYSA-J |
Kanonische SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Pb+2].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


